5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound features a pyrrolo-imidazole core structure with a sulfonamide functional group, which contributes to its biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial and antifungal agent.
The compound has been synthesized and studied in various research contexts, with significant contributions from studies focusing on its synthesis and biological properties. Notable sources include research articles detailing the synthesis methods and biological evaluations of related compounds, as well as patents that describe its preparation and applications in pharmaceuticals.
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide can be classified as:
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves several key steps:
For instance, a method described in recent literature involves the condensation of pyrrole derivatives with aryl ketones in the presence of a base under controlled temperature conditions to form the desired sulfonamide derivative. The reaction typically yields solid products that can be purified through recrystallization techniques .
The molecular structure of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide consists of:
Key structural data includes:
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo several chemical reactions:
For example, reactions involving this compound have demonstrated its ability to act as a nucleophile in reactions with alkyl halides or acyl chlorides under basic conditions .
The mechanism of action for 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide primarily revolves around its interaction with bacterial enzymes or fungal pathways:
Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, confirming its mechanism as an inhibitor of folate synthesis pathways .
Relevant data include spectroscopic characteristics such as NMR and IR spectra that confirm the presence of functional groups typical for sulfonamides and heterocycles .
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several applications in scientific research:
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide (CAS 1797604-60-4, MW 187.22 g/mol) relies on sequential cyclization and sulfonylation strategies. A pivotal approach involves functionalized γ-lactam precursors (e.g., 23a-k) subjected to O-methylation with Meerwein’s reagent, followed by amidination with aminoacetal 15b and acid-catalyzed cyclization. This yields 6-aryl-substituted pyrroloimidazole intermediates (e.g., 24a-k), which serve as cores for sulfonamide incorporation [1]. Subsequent chlorosulfonation at position 3 using sulfonyl chlorides (e.g., ClSO₂H or SO₂Cl₂) in anhydrous dichloromethane generates the unstable sulfonyl chloride intermediate (e.g., 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride), which is aminated with aqueous ammonia to furnish the target sulfonamide [4] [6].
Alternative routes leverage pyrrolidine-acetylenedicarboxylate adducts (e.g., 28a + 29a). Hydroamination/azidation/cyclization cascades enable one-pot construction of the bicyclic system with ester handles (e.g., 30). Hydrolysis and Curtius rearrangement then convert carboxylates to sulfamoyl groups, though yields diminish with additional steps [1].
Table 1: Comparative Synthetic Routes to Pyrroloimidazole-3-sulfonamide Precursors
Starting Material | Key Steps | Intermediate | Yield Range | Limitations |
---|---|---|---|---|
γ-Lactams (e.g., 23a-k) | O-Methylation → Amidination → Cyclization | 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (24a-k) | Not reported [1] | Low regioselectivity for sulfonation |
Ethyl 3-(pyrrolidin-1-yl)acrylate (25) | Diazonium coupling → Cyclization → Sulfonation | Ethyl pyrrolo[1,2-a]imidazole-2-carboxylate (27) | Not reported [1] | Requires harsh sulfonation conditions |
Pyrrolidine-acetylenedicarboxylate adduct (28a + 29a) | Hydroamination/azidation/cyclization cascade | Dihydropyrroloimidazole-2,3-dicarboxylate (30) | Moderate [1] | Multi-step functional group conversion |
Cyclization catalysis significantly enhances efficiency in constructing the pyrrolo[1,2-a]imidazole core. Ru(III)-polyvinylpyridine (Ru(III)-P4VP) catalyzes decarboxylative annulation between L-proline (32a) and α-azidochalcones (36a-r) under visible light. This photocatalytic method achieves near-quantitative yields in flow reactors (e.g., PDMS microreactors) by accelerating imidazole ring closure while minimizing side reactions [1]. For sulfonylation, Lewis acids (e.g., AlCl₃) are critical for regioselective C-3 electrophilic substitution. The electron-rich C3-position of the imidazole ring favors sulfonation, but uncontrolled poly-sulfonation may occur without catalysts [6].
Continuous-flow systems immobilized with Ru(III)-P4VP reduce reaction times from hours to minutes (e.g., 37a-r synthesis in <30 min). This strategy is ideal for scale-up, avoiding traditional bottlenecks like prolonged reflux or column purification [1].
Table 2: Catalytic Systems for Pyrroloimidazole Synthesis
Catalyst | Reaction Type | Substrates | Conditions | Yield Improvement |
---|---|---|---|---|
Ru(III)-P4VP | Photocatalytic decarboxylative annulation | L-Proline (32a) + α-Azidochalcones (36a-r) | Visible light, PDMS microreactor | >90% in <30 min [1] |
Ni–Al/SPO ligand | Enantioselective intramolecular cyclization | N-Alkenylimidazoles (41a-b) | Bimetallic system, chiral ligand | Induces β-stereocenters [1] |
AlCl₃ | Regioselective C-3 sulfonylation | Pyrrolo[1,2-a]imidazole core | Anhydrous CH₂Cl₂, 0°C to RT | Prevents polysulfonation [6] |
The sulfonyl chloride intermediate (CAS not listed, MW 220.68 g/mol) serves as the primary handle for diversification. Its reactivity enables:
Microwave-assisted condensation optimizes substitutions at N1 or C6. For instance, 3-hydroxy-L-proline (32b) reacts with aryl 1,2-diketones (31h-k) under microwave irradiation to directly access C6-hydroxylated derivatives (e.g., 33h-k) in ≤85% yield. This bypasses traditional protection-deprotection sequences [1].
Table 3: Position-Specific Functionalization Strategies
Position | Modification | Reagents/Conditions | Applications |
---|---|---|---|
C3 (Sulfonyl chloride) | Sulfonamide formation | NH₃ (aq) or RNH₂, 0°C to RT | Carbonic anhydrase inhibitors [3] [6] |
C2 | Bromination → Cross-coupling | Br₂/AcOH → Pd-catalyzed coupling | α1A-Adrenoceptor agonists [6] |
C6 | Hydroxylation | 3-Hydroxy-L-proline (32b) + diketones, MW | Enhanced solubility for CNS drugs [1] |
N1 | Alkylation | Alkyl halides, K₂CO₃, DMF | Ionic liquids [1] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: